molecular formula C15H23Cl2N3 B1463556 2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1185300-76-8

2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No. B1463556
M. Wt: 316.3 g/mol
InChI Key: LLHHNYBJECNRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride, also known as PBPB, is a synthetic compound used in a variety of scientific research applications. It is a heterocyclic compound consisting of a piperidine ring with a benzodiazepine ring attached to it. PBPB has a wide range of biochemical and physiological effects, making it an important tool for researchers in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Chemistry and Properties of Benzodiazoles

Studies have documented the chemistry and properties of benzodiazole derivatives, emphasizing their preparation, spectroscopic properties, magnetic properties, biological, and electrochemical activities. These compounds exhibit a wide range of applications due to their diverse properties, suggesting potential research avenues for related compounds such as "2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride" (Boča, Jameson, & Linert, 2011).

Biological Activities and Therapeutic Potentials

Benzothiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and potential as antitumor agents. The structural simplicity and ease of synthesis of these compounds highlight their significance in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015). This underscores the relevance of investigating similar compounds for therapeutic applications.

Structural Activity Relationship

The importance of benzothiazole derivatives in medicinal chemistry is further emphasized through studies on their structural activity relationships. These studies reveal the potential of benzothiazole ring-containing compounds in various pharmacological activities, offering insights into designing new drugs based on structural modifications (Bhat & Belagali, 2020).

Drug Design and Development

The development of benzothiazole-based chemotherapeutic agents is an area of active research. Benzothiazole derivatives are explored for their anticancer, antimicrobial, anti-inflammatory, and other biological activities, illustrating the compound's role in future drug design and development efforts (Ahmed et al., 2012).

Endophyte-Mediated Secondary Metabolite Production

The production of secondary metabolites by endophytes in plants like Piper spp., which contain bioactive compounds such as piperine and piperidine, highlights a fascinating area of research. Investigating endophytes that produce similar compounds could open new avenues for the commercial production of bioactive molecules, suggesting a potential application for related compounds in enhancing the availability of medicinal compounds (Mitra et al., 2021).

properties

IUPAC Name

2-piperidin-3-yl-1-propan-2-ylbenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3.2ClH/c1-11(2)18-14-8-4-3-7-13(14)17-15(18)12-6-5-9-16-10-12;;/h3-4,7-8,11-12,16H,5-6,9-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHHNYBJECNRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3CCCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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